SNF2 protein
Description
Properties
CAS No. |
136219-48-2 |
|---|---|
Molecular Formula |
C8H9BrClN |
Synonyms |
SNF2 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The SNF2 protein is part of a large family of ATP-dependent chromatin remodelers. Below is a detailed comparison with key homologs:
Structural and Functional Similarities
Key Differences
Functional Specificity :
- SNF2 requires SNF5 and SNF6 for transcriptional activation , while ISWI functions in nucleosome spacing via the NURF complex .
- ATRX contains an N-terminal ADD domain for chromatin targeting, enabling roles in gene regulation and development .
- CLSY1 is plant-specific, interacting with Pol IVb to mediate RNA-directed DNA methylation .
ATPase Activity :
Conserved vs. Divergent Regions :
Mechanistic Insights
- Translocation vs. Helicase Activity: SNF2 family proteins (e.g., SNF2, RAD54) bind DNA minor grooves and translocate to remodel chromatin, unlike DExx helicases that unwind DNA .
- Complex Assembly : SNF2 functions in SWI/SNF complexes, while ISWI operates in NURF, highlighting divergent regulatory mechanisms .
Notes
Functional Redundancy and Specificity : Despite shared ATPase domains, divergent flanking regions and partners enable specialized roles (e.g., SNF2 in transcription vs. SMARCAL1 in replication) .
Evolutionary Conservation: SNF2 homologs like ATRX and RAD54 are conserved from yeast to humans, underscoring their fundamental role in genome integrity .
Pathological Implications : Mutations in SNF2 family members (e.g., ATRX) are linked to developmental disorders and cancer, emphasizing their therapeutic relevance .
Q & A
Q. What are the primary molecular functions of the SNF2 protein in transcriptional regulation?
The this compound functions as a DNA-dependent ATPase that facilitates chromatin remodeling, enabling transcriptional activation by displacing nucleosomes and increasing DNA accessibility. It operates interdependently with SNF5 and SNF6, forming a heteromeric complex critical for recruiting or stabilizing transcriptional activators at target promoters . Methodologically, this was established using LexA-SNF2/SNF5 fusion proteins and β-galactosidase reporter assays to quantify transcriptional activation in yeast mutants .
Q. How is the nuclear localization of SNF2 experimentally validated?
Nuclear localization is confirmed via β-galactosidase fusion proteins (e.g., SNF2(1554)-lacZ) and immunofluorescence microscopy. Critical nuclear targeting signals, such as the Gly-Arg-rich motif (positions 1446–1458), were identified by truncation analysis. Only C-terminal fusions (codons 1423–1554) showed nuclear localization, while N-terminal truncations (residues 1–1333) did not, indicating sequence-specific targeting .
Q. What domains define the this compound family?
SNF2 proteins are characterized by two conserved domains:
- SNF2_N : An N-terminal ATPase domain with a DEXD/H helicase-like fold.
- Helic_C : A C-terminal domain involved in DNA or protein interactions. Accessory domains (e.g., HNH endonuclease, bromodomains) further specialize functions in chromatin remodeling or DNA repair. Phylogenetic analysis of rice SNF2 homologs revealed low sequence identity (<30%) except in these core domains, supporting functional divergence .
Advanced Research Questions
Q. How can phylogenetic analysis resolve functional subfamilies within the SNF2 family?
Molecular phylogenetics using maximum likelihood or Bayesian inference clusters SNF2 homologs into subfamilies (e.g., RAD54, ERCC6, ATRX) with distinct roles. For example, ERCC6 subfamily members are linked to DNA repair, while ATRX homologs regulate gene expression. Evolutionary trees constructed from 39 rice SNF2 proteins identified subfamilies like SYD and DRD1, validated by functional assays (e.g., ATPase activity, chromatin binding) . Contradictions arise in uncharacterized subfamilies, requiring domain-swap experiments to test functional interchangeability .
Q. How do genetic suppression assays (e.g., spt6 mutations) elucidate functional relationships between SNF2 and chromatin regulators?
spt6 mutations suppress transcriptional defects in snf2 mutants by restoring chromatin accessibility. For instance, spt6 rescues activation of LexA-SNF5 in snf2Δ yeast by compensating for nucleosome-mediated repression. This epistatic interaction suggests SNF2 and SPT6 act in parallel pathways to remodel chromatin. Chromatin immunoprecipitation (ChIP) at the SUC2 promoter confirmed that spt6 restores nucleosome displacement in snf2Δ strains .
Q. What methodologies quantify DNA-stimulated ATPase activity in SNF2 homologs?
ATPase activity is assayed using purified this compound (e.g., bacterially expressed) in a reaction buffer with [γ-³²P]ATP. DNA stimulation is measured by adding dsDNA (e.g., plasmid DNA) and comparing hydrolysis rates via thin-layer chromatography. For example, S. cerevisiae SNF2 showed a 5-fold increase in ATPase activity with DNA, which was abolished by mutations in the NTP-binding motif (GXXGKS→GXXGEA) .
Data Contradictions and Resolution
Q. Why do some SNF2 homologs (e.g., Ercc6l) localize to the cytoplasm despite conserved nuclear signals?
While most SNF2 proteins (e.g., yeast SNF2, human BRM) are nuclear, Ercc6l (a mouse homolog) localizes to the cytoplasm in HeLa and NIH3T3 cells. This discrepancy may reflect divergent roles in cytoplasmic RNA processing or transient nuclear shuttling under specific conditions. GFP tagging and live-cell imaging are recommended to validate dynamic localization .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
